molecular formula C10H11N3O B14702884 Phenyl N-cyano-N'-ethylcarbamimidate CAS No. 20494-36-4

Phenyl N-cyano-N'-ethylcarbamimidate

Cat. No.: B14702884
CAS No.: 20494-36-4
M. Wt: 189.21 g/mol
InChI Key: SBNYPMOAKGZBJH-UHFFFAOYSA-N
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Description

Phenyl N-cyano-N’-ethylcarbamimidate is an organic compound with the molecular formula C10H11N3O. It is a derivative of carbamimidate, featuring a phenyl group, a cyano group, and an ethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl N-cyano-N’-ethylcarbamimidate can be synthesized through the reaction of phenyl isocyanate with ethyl cyanoacetate. The reaction typically occurs in the presence of a base, such as sodium ethoxide, and is carried out under reflux conditions. The product is then purified through recrystallization .

Industrial Production Methods

In an industrial setting, the synthesis of Phenyl N-cyano-N’-ethylcarbamimidate may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Phenyl N-cyano-N’-ethylcarbamimidate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Substituted carbamimidates.

    Hydrolysis: Amides and carboxylic acids.

    Cycloaddition: Heterocyclic compounds.

Scientific Research Applications

Phenyl N-cyano-N’-ethylcarbamimidate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Phenyl N-cyano-N’-ethylcarbamimidate involves its interaction with nucleophiles, leading to the formation of new chemical bonds. The cyano group acts as an electrophile, facilitating various substitution and addition reactions. The phenyl group provides stability to the molecule, while the ethyl group influences its reactivity .

Comparison with Similar Compounds

Similar Compounds

  • Phenyl N-cyano-N’-methylcarbamimidate
  • Phenyl N-cyano-N’-propylcarbamimidate
  • Phenyl N-cyano-N’-butylcarbamimidate

Uniqueness

Phenyl N-cyano-N’-ethylcarbamimidate is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. Compared to its methyl, propyl, and butyl analogs, the ethyl derivative offers a balance between steric hindrance and electronic effects, making it particularly useful in certain synthetic applications .

Properties

CAS No.

20494-36-4

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

phenyl N-cyano-N'-ethylcarbamimidate

InChI

InChI=1S/C10H11N3O/c1-2-12-10(13-8-11)14-9-6-4-3-5-7-9/h3-7H,2H2,1H3,(H,12,13)

InChI Key

SBNYPMOAKGZBJH-UHFFFAOYSA-N

Canonical SMILES

CCN=C(NC#N)OC1=CC=CC=C1

Origin of Product

United States

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